molecular formula C19H15N5O2S B2819228 2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenylacetamide CAS No. 894995-69-8

2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenylacetamide

Cat. No.: B2819228
CAS No.: 894995-69-8
M. Wt: 377.42
InChI Key: YPDKQNOYKVGWAF-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a phenyl group, a triazolo[4,3-a]pyrimidine ring, and an acetamide group. These groups are common in many pharmaceuticals and could potentially give this compound a variety of biological activities .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For example, the acetamide group could undergo hydrolysis to form an acid and an amine. The triazolo[4,3-a]pyrimidine ring could potentially participate in various ring-opening or ring-closing reactions .

Scientific Research Applications

Antiasthma Applications

  • A study found that 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, a class of compounds related to the one , have potential as antiasthma agents. These compounds were identified as mediator release inhibitors using the human basophil histamine release assay (Medwid et al., 1990).

Antimicrobial and Antifungal Applications

  • Novel derivatives, including triazolo[1,5-a]pyrimidines, were synthesized and tested for their antimicrobial activities, showing competitive activities compared to tetracycline (an antibacterial drug) and clotrimazole (an antifungal drug) (Abdelhamid et al., 2016).

Anticancer Applications

  • Certain synthesized compounds within this chemical class demonstrated moderate to high anticancer activity, particularly against the MCF-7 human breast carcinoma cell line (Abdelhamid et al., 2016).

Mechanistic Studies

  • Studies on the reaction mechanisms of these compounds have been conducted, contributing to the understanding of their chemical behavior and potential applications (Britsun et al., 2006).

Chemical Synthesis and Characterization

  • Research has focused on the synthesis and structural elucidation of various derivatives of triazolo[4,3-a]pyrimidines, which is critical for exploring their potential applications (Gomha et al., 2017).

Properties

IUPAC Name

2-[(7-oxo-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2S/c25-16-11-15(13-7-3-1-4-8-13)24-18(21-16)22-23-19(24)27-12-17(26)20-14-9-5-2-6-10-14/h1-11H,12H2,(H,20,26)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDKQNOYKVGWAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC3=NN=C(N23)SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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